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molecular formula C12H19N3O B8479857 1-(4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-yl)ethanamine

1-(4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-yl)ethanamine

Cat. No. B8479857
M. Wt: 221.30 g/mol
InChI Key: PQVYUBVFLCQEAU-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A mixture of 1-(4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-yl)ethanone (300 mg, 1.35 mmol), saturated NH4OAc in EtOH (15 mL) and aq.NH3 (5 mL) was added NaCNBH3 (255 mg, 4.05 mmol) and heated to reflux overnight. The EtOH was removed. The residue was extracted with EtOAc (5×10 mL) and the organic layer was discarded. The precipitation of solid was collected by filtration from the aqueous layer after 16 hours to give 1-(4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-yl)ethanamine (100 mg, yield: 33.3%). 1H NMR (DMSO-d6 400 MHz): c58.67 (s, 2H), 3.80-3.65 (m, 2H), 3.20-3.05 (m, 2H), 2.63 (s, 3H), 2.45-2.35 (m, 1H), 2.35-2.25 (m, 2H), 1.81-1.70 (m, 2H), 0.87 (d, J=6.4 Hz, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
255 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:14](=O)[CH3:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][N:3]=1.N.[BH3-]C#[N:20].[Na+]>CCO>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([CH:14]([NH2:20])[CH3:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1=NC=C(C=N1)C1(CCOCC1)C(C)=O
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N
Name
Quantity
255 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The EtOH was removed
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with EtOAc (5×10 mL)
CUSTOM
Type
CUSTOM
Details
The precipitation of solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration from the aqueous layer after 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=N1)C1(CCOCC1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 33.3%
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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